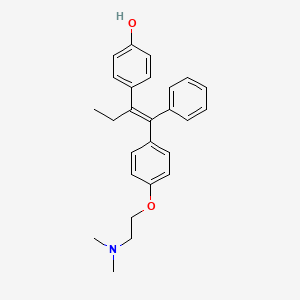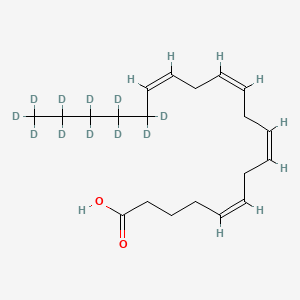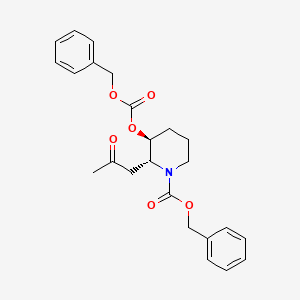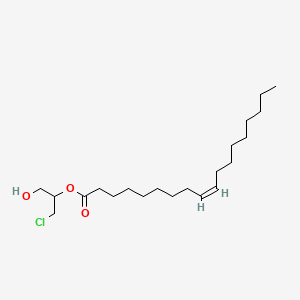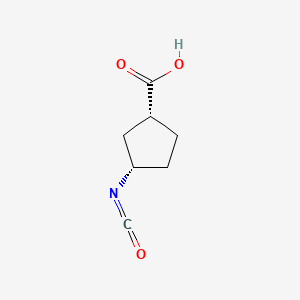
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves the incorporation of deuterium atoms into the parent compound, o-Toluoyl-5-hydroxy Omeprazole Sulfide. The process typically includes:
Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium in the presence of deuterated solvents and catalysts.
Esterification: The formation of the ester bond between the o-Toluoyl group and the 5-hydroxy Omeprazole Sulfide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling accuracy .
Analyse Des Réactions Chimiques
Types of Reactions
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the sulfoxide group back to sulfide.
Substitution: Nucleophilic substitution reactions at the benzimidazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Applications De Recherche Scientifique
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is widely used in:
Mécanisme D'action
The compound exerts its effects through:
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Toluoyl-5-hydroxy Omeprazole Sulfide: The non-deuterated parent compound.
Omeprazole: A widely used proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar structure
Uniqueness
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is unique due to its isotopic labeling, which enhances its utility in analytical and research applications compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1276635-87-0 |
|---|---|
Formule moléculaire |
C25H25N3O4S |
Poids moléculaire |
466.57 |
Nom IUPAC |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3 |
Clé InChI |
LQJIZEQSBXNIDM-HPRDVNIFSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Synonymes |
2-Methyl-benzoic Acid [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]_x000B_-5-methyl-3-pyridinyl]methyl Ester-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


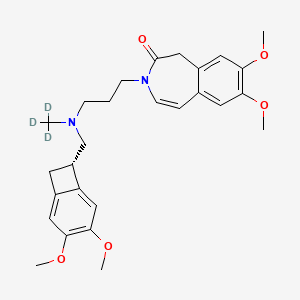
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)


